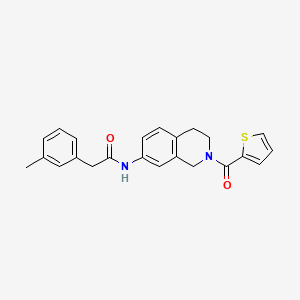

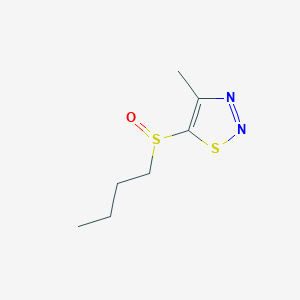

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This review focuses on compounds with structural elements and synthetic routes akin to "N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide," emphasizing isoquinoline derivatives and their chemical behaviors.

Synthesis Analysis

Isoquinoline derivatives, including those with thiophene moieties, are synthesized through various methods, including multicomponent reactions, cyclization, and condensation processes. For instance, substituted tetrahydroquinoline carbonitriles were synthesized via condensation of furfural or thiophene-2-carbaldehyde with cyanoethanethioamide, showcasing a method that might be relevant for synthesizing the compound (Dyachenko et al., 2015).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and DFT calculations, are critical for confirming the configuration of synthesized compounds. For example, the structure of a related isoquinoline derivative was confirmed by X-ray diffraction, underscoring the importance of structural elucidation in understanding compound behaviors (Dyachenko et al., 2010).

Chemical Reactions and Properties

Isoquinoline derivatives engage in various chemical reactions, including cyclizations and cross-coupling, to introduce or modify functional groups. The iodine-mediated cyclization of vinylbenzonitriles into isoquinolin-1-ylidene derivatives highlights the versatility of isoquinolines in synthetic chemistry (Kobayashi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Reactivity

A study by Karmakar et al. (2007) investigates the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids upon treatment with different mineral acids. This research sheds light on the compound's interaction with acids and its potential for forming inclusion compounds with enhanced fluorescence properties, highlighting its utility in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Antidote Properties for Herbicides

Another study discusses the role of haloacyl 1-substituted-1,2,3,4-tetrahydroisoquinoline compounds as antidotes for various herbicides, including thiocarbamate, triazine-type, and acetamide herbicides. These compounds, including the one , have been shown to be particularly effective in safening acetamide herbicides used in corn, suggesting their importance in agricultural chemistry to mitigate the adverse effects of herbicides on non-target crops (Cacm Staff, 2009).

Vibrational Spectroscopy and Molecular Docking Studies

El-Azab et al. (2016) provide a comprehensive structural and vibrational study on a similar compound, utilizing FT-IR and FT-Raman spectroscopy. This research includes theoretical DFT calculations to compare with experimental values, molecular electrostatic potential, and molecular docking studies. The findings indicate the compound's potential in forming stable complexes with biological targets, such as the BRCA2 complex, suggesting its application in the design of inhibitors for cancer-related proteins (El-Azab, Mary, Panicker, Abdel-Aziz, El-Sherbeny, & Alsenoy, 2016).

Synthesis and Antimicrobial Activity

Research by Zaki et al. (2019) explores the synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and their antimicrobial activity. This study highlights the compound's potential as a precursor for synthesizing heterocycles with significant antimicrobial properties, offering insights into its application in developing new antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c1-16-4-2-5-17(12-16)13-22(26)24-20-8-7-18-9-10-25(15-19(18)14-20)23(27)21-6-3-11-28-21/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRVAZTYMZSHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)

![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)